4-[butyl(ethyl)sulfamoyl]-N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}benzamide
Description
Chemical Structure: The compound features a benzamide core substituted with two distinct sulfamoyl groups:
- Position 1: A butyl(ethyl)sulfamoyl group at the para position of the benzamide ring.
- Position 2: A sulfamoyl group linked to a 4-methylpyrimidin-2-yl moiety on the adjacent phenyl ring.
Molecular Formula: C₂₄H₂₉N₅O₅S₂ (MW: 531.65 g/mol) .
Key Features:
- The butyl(ethyl) substituent introduces moderate hydrophobicity (inferred from alkyl chain length).
Properties
IUPAC Name |
4-[butyl(ethyl)sulfamoyl]-N-[4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H29N5O5S2/c1-4-6-17-29(5-2)36(33,34)22-11-7-19(8-12-22)23(30)27-20-9-13-21(14-10-20)35(31,32)28-24-25-16-15-18(3)26-24/h7-16H,4-6,17H2,1-3H3,(H,27,30)(H,25,26,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SIQNXACBXANGEJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN(CC)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)S(=O)(=O)NC3=NC=CC(=N3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H29N5O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
531.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[butyl(ethyl)sulfamoyl]-N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}benzamide typically involves multi-step organic reactions. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions are generally mild and can be tailored to achieve high yields and selectivity.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to ensure scalability and cost-effectiveness. This includes the selection of appropriate reagents, solvents, and catalysts, as well as the development of efficient purification methods to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
4-[butyl(ethyl)sulfamoyl]-N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}benzamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles or electrophiles, depending on the desired substitution.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may lead to the formation of amines or alcohols.
Scientific Research Applications
4-[butyl(ethyl)sulfamoyl]-N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}benzamide has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development.
Industry: Utilized in the development of new materials or as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of 4-[butyl(ethyl)sulfamoyl]-N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Variations and Physicochemical Properties
The following table highlights critical differences in substituents, molecular weight, and physicochemical properties among selected analogs:
*XLogP3 values estimated based on structural similarities.
Key Observations :
- Substituent Effects :
- Hydrophobicity : Larger alkyl groups (e.g., diisobutyl , ethyl-benzyl ) increase lipophilicity (higher XLogP3), which may enhance membrane permeability but reduce aqueous solubility.
- Melting Points : Electron-withdrawing groups (e.g., nitro , chloro ) elevate melting points due to stronger intermolecular forces.
- Molecular Weight : The target compound (531.65 g/mol) falls within the mid-range of analogs, balancing bioavailability and synthetic feasibility.
Antifungal Activity
- LMM5 and LMM11 (1,3,4-oxadiazoles with sulfamoyl groups) demonstrated antifungal activity against Candida albicans via thioredoxin reductase inhibition . The target compound’s butyl(ethyl) substituents may improve membrane penetration compared to smaller analogs.
Enzyme Inhibition
- Urease Inhibition : Compound 16 (2,3-dimethylphenyl-substituted benzamide) showed urease inhibitory activity with IC₅₀ values in the micromolar range . The pyrimidine ring in the target compound could enhance binding to enzyme active sites through hydrogen bonding.
Q & A
Q. What multi-step synthesis approaches are optimal for synthesizing this compound, considering functional group reactivity?
Methodological Answer: The synthesis of 4-[butyl(ethyl)sulfamoyl]-N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}benzamide requires careful planning due to its sulfonamide and pyrimidine functional groups. A typical approach involves:
- Step 1: Reacting a pyrimidin-2-amine precursor with a sulfonyl chloride derivative under basic conditions (e.g., triethylamine) to form the pyrimidine-sulfonamide intermediate .
- Step 2: Coupling the intermediate with a benzamide-containing moiety via amidation or nucleophilic substitution. Dimethylformamide (DMF) or dichloromethane (DCM) are preferred solvents, and catalysts like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) may enhance yield .
- Critical Parameters: Temperature (often 0–25°C), pH control (neutral to mildly basic), and inert atmosphere (N₂ or Ar) to prevent side reactions .
Q. Table 1: Synthesis Conditions Comparison
Q. Which analytical techniques are critical for characterizing purity and structural integrity?
Methodological Answer: Key techniques include:
- High-Performance Liquid Chromatography (HPLC): To assess purity (>95% recommended for biological assays). Use reverse-phase C18 columns with UV detection at 254 nm .
- Nuclear Magnetic Resonance (NMR): ¹H/¹³C NMR to confirm sulfonamide (-SO₂NH-) and pyrimidine ring proton environments. DMSO-d₆ is a suitable solvent due to the compound’s low solubility in CDCl₃ .
- Infrared Spectroscopy (IR): Identify sulfonamide (1320–1160 cm⁻¹, S=O stretching) and amide (1650–1600 cm⁻¹, C=O) functional groups .
Q. What initial biological screening assays are recommended to evaluate therapeutic potential?
Methodological Answer:
- Enzyme Inhibition Assays: Target enzymes like carbonic anhydrase or kinases, given the sulfonamide group’s propensity for active-site binding .
- Antimicrobial Screening: Use broth microdilution (MIC determination) against Gram-positive/negative bacteria and fungi .
- Cytotoxicity Assays: MTT or SRB assays on cancer cell lines (e.g., MCF-7, HeLa) to assess anticancer potential .
Advanced Research Questions
Q. How can researchers resolve contradictions in biological activity data between this compound and its structural analogs?
Methodological Answer:
- Structure-Activity Relationship (SAR) Analysis: Compare analogs with variations in substituents (e.g., butyl vs. ethyl groups on the sulfamoyl moiety). Use molecular docking to predict binding affinity differences .
- Functional Group Swapping: Synthesize derivatives where the 4-methylpyrimidine is replaced with 4,6-dimethylpyrimidine (as in ). Test these in parallel to isolate structural contributors to activity .
- Data Normalization: Account for assay variability (e.g., cell line passage number, enzyme batch) by repeating experiments with internal controls .
Q. What strategies enhance metabolic stability and bioavailability without compromising activity?
Methodological Answer:
- Trifluoromethyl Substitution: Introduce -CF₃ groups to increase lipophilicity and metabolic resistance, as seen in analogs with improved pharmacokinetic profiles .
- Prodrug Design: Mask polar sulfonamide groups with ester or glycoside moieties to enhance absorption, followed by enzymatic cleavage in vivo .
- Salt Formation: Prepare sodium or hydrochloride salts to improve aqueous solubility while maintaining activity .
Q. Table 2: Bioavailability Optimization Strategies
| Strategy | Example Modification | Impact | Evidence |
|---|---|---|---|
| Trifluoromethylation | Replace -CH₃ with -CF₃ on pyrimidine | ↑ Lipophilicity, ↓ metabolic degradation | |
| Prodrug Design | Esterification of sulfonamide | ↑ Solubility, delayed release |
Q. What computational methods predict binding interactions with target enzymes?
Methodological Answer:
- Molecular Docking: Use AutoDock Vina or Schrödinger Suite to model interactions between the sulfonamide group and enzyme active sites (e.g., carbonic anhydrase’s zinc ion) .
- Molecular Dynamics (MD) Simulations: Simulate binding stability over 100 ns to assess conformational changes in the enzyme-compound complex .
- Quantum Mechanics/Molecular Mechanics (QM/MM): Calculate electronic interactions for precise binding energy estimates, particularly for the sulfamoyl-enzyme coordination .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
